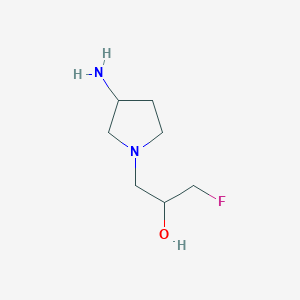
1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that features a pyrrolidine ring, an amino group, and a fluorinated propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.
Introduction of the Fluorinated Propanol Moiety: The fluorinated propanol moiety can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of fluorinated and aminated moieties on biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and aminated groups may contribute to its binding affinity and selectivity towards certain proteins or enzymes, leading to various biological effects. Detailed studies on its binding interactions and molecular pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
- 1-(3-Aminopyrrolidin-1-yl)ethan-1-one
- 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Comparison: 1-(3-Aminopyrrolidin-1-yl)-3-fluoropropan-2-ol is unique due to its specific combination of a pyrrolidine ring, an amino group, and a fluorinated propanol moiety. This combination imparts distinct physicochemical properties and potential biological activities compared to other similar compounds. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C7H15FN2O |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H15FN2O/c8-3-7(11)5-10-2-1-6(9)4-10/h6-7,11H,1-5,9H2 |
InChI Key |
CSANZNFWRAEZNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13313015.png)

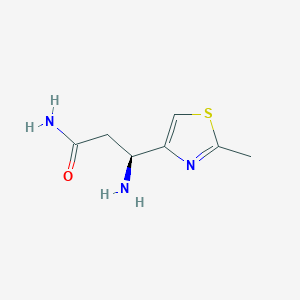
![N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine](/img/structure/B13313038.png)
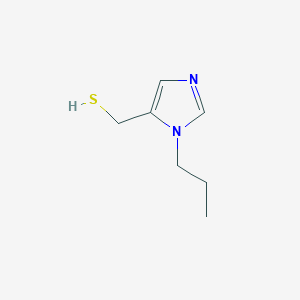
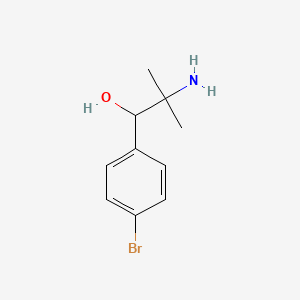
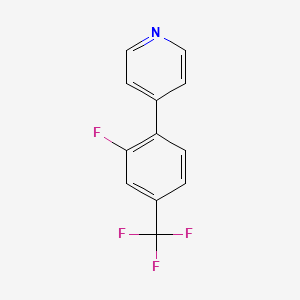
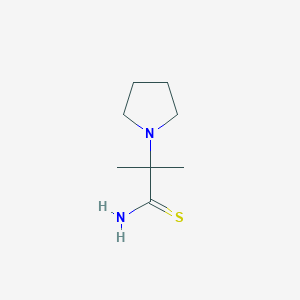

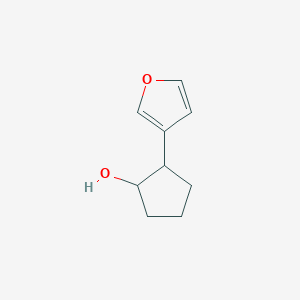
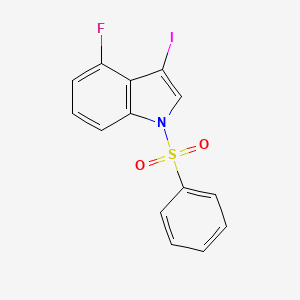
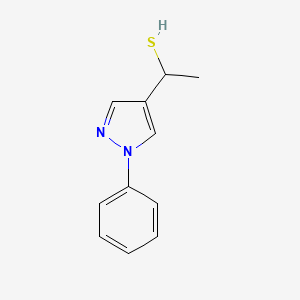
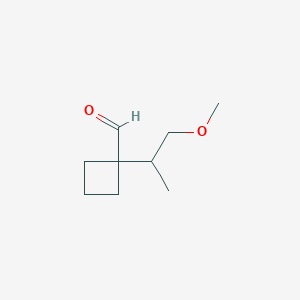
![[(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B13313092.png)
